molecular formula C8H11N3O2 B6202137 methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate CAS No. 1556503-41-3

methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate

Cat. No. B6202137
CAS RN: 1556503-41-3
M. Wt: 181.2
InChI Key:
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Description

Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate, also known as Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate (MACPIC), is a cyclic organic compound that is used in a wide range of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects. This article will provide an overview of MACPIC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Scientific Research Applications

MACPIC has been used in a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug metabolism. It has also been used as a model compound for the study of drug-receptor interactions, as a substrate for the study of enzyme kinetics, and as a tool to study the effects of drugs on cell signaling pathways.

Mechanism of Action

MACPIC acts as an inhibitor of enzymes and proteins. It binds to active sites on enzymes and proteins and blocks the activity of the enzyme or protein. It also binds to receptors on cells and can activate or inhibit the activity of the receptor.
Biochemical and Physiological Effects
MACPIC has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes and proteins, to activate or inhibit the activity of receptors, and to modulate the activity of cell signaling pathways. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

MACPIC has several advantages for laboratory experiments. It has a low cost, is easy to synthesize, and is stable in a wide range of pH and temperature conditions. It also has a wide range of biochemical and physiological effects, making it a versatile tool for laboratory experiments. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. It is also not very stable in the presence of light, making it difficult to use in light-dependent experiments.

Future Directions

MACPIC has the potential to be used in a wide range of applications. It could be used to study the effects of drugs on cell signaling pathways, to develop new drugs and drug delivery systems, and to develop new therapies for diseases. It could also be used to study the effects of environmental toxins on biochemical and physiological processes, and to develop new methods for detecting and treating diseases. In addition, it could be used to study the effects of drugs on the microbiome, and to develop new treatments for infectious diseases.

Synthesis Methods

MACPIC is synthesized using a three-step process. The first step involves the reaction of 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylic acid with thionyl chloride in anhydrous dimethylformamide (DMF) to yield the corresponding acid chloride. The second step involves the reaction of the acid chloride with methyl iodide in DMF to yield the desired MACPIC product. The third step involves the purification of the product by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate involves the reaction of cyclopropyl glycine with methyl chloroformate, followed by reaction with 4,5-diaminoimidazole-2-carboxylic acid to form the target compound.", "Starting Materials": [ "Cyclopropyl glycine", "Methyl chloroformate", "4,5-diaminoimidazole-2-carboxylic acid" ], "Reaction": [ "Cyclopropyl glycine is reacted with methyl chloroformate in the presence of a base such as triethylamine to form the corresponding methyl ester.", "The resulting methyl ester is then reacted with 4,5-diaminoimidazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the target compound, methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate." ] }

CAS RN

1556503-41-3

Molecular Formula

C8H11N3O2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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